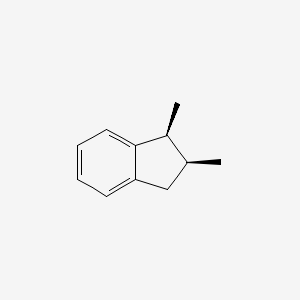

cis-1,2-Dimethylindane

Description

Significance of Indane Derivatives in Chemical Research

The indane scaffold is a privileged structure in chemical research due to its rigid bicyclic framework, which offers a unique three-dimensional geometry. researchgate.neteburon-organics.com This structural rigidity and the potential for diverse substitution patterns make indane derivatives attractive for various applications. researchgate.neteburon-organics.com

In medicinal chemistry , indane derivatives are integral to the development of numerous therapeutic agents. researchgate.netscribd.com They form the core of drugs like Indinavir, an HIV protease inhibitor, and Donepezil, used in the treatment of Alzheimer's disease. researchgate.netnih.gov The versatility of the indane nucleus allows for the synthesis of compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. researchgate.netmdpi.com For instance, amino-indane derivatives have shown promise as antimicrobial, analgesic, and anticonvulsant agents. ajrconline.org The structural framework of indane is also found in some natural products with therapeutic potential. researchgate.netnih.gov

Beyond pharmaceuticals, indane derivatives are finding applications in materials science . Their unique electronic and optical properties have led to their use in the design of organic electronics, such as hole transport materials in photovoltaic devices. nih.govmdpi.comgoogle.com The stable, fused-ring system of indane provides a robust backbone for creating novel materials with tailored functionalities. researchgate.neteburon-organics.com

Stereochemical Considerations within the cis-1,2-Dimethylindane Framework

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of the chemistry of this compound. The "cis" designation specifies the relative orientation of the two methyl groups on the cyclopentane (B165970) ring. nih.gov This is in contrast to its diastereomer, trans-1,2-dimethylindane, where the methyl groups are on opposite sides of the ring. ontosight.ai

A notable aspect of stereochemistry in substituted indanes is the analysis of NMR coupling constants to determine the relative configuration of substituents. However, research has shown that relying solely on standard rules for vicinal proton coupling constants (3JH,H) can sometimes be misleading in assigning cis or trans stereochemistry in certain indane derivatives, highlighting the complexity and the need for careful structural elucidation. beilstein-journals.orgnih.gov

The synthesis of specific stereoisomers of 1,2-dimethylindane, such as the cis form, often requires stereoselective synthetic methods. vulcanchem.com Catalytic hydrogenation of 1,2-dimethylindene is one route to produce 1,2-dimethylindane, and the choice of catalyst and reaction conditions can influence the ratio of cis and trans isomers formed. ontosight.aivulcanchem.com

The distinct three-dimensional structure of this compound, governed by its stereochemistry, is fundamental to its role in academic research. It dictates how the molecule will fit into the active site of an enzyme or how it will pack in a solid-state material, ultimately determining its biological activity or material properties.

Structure

3D Structure

Properties

CAS No. |

200426-03-5 |

|---|---|

Molecular Formula |

C11H14 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

(1S,2S)-1,2-dimethyl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3/t8-,9-/m0/s1 |

InChI Key |

DIUGYPAVPJILFZ-IUCAKERBSA-N |

Isomeric SMILES |

C[C@H]1CC2=CC=CC=C2[C@H]1C |

Canonical SMILES |

CC1CC2=CC=CC=C2C1C |

Origin of Product |

United States |

Synthetic Methodologies for Cis 1,2 Dimethylindane and Its Stereoisomers

Established Synthetic Pathways to the Indane Core

The construction of the fundamental indane skeleton is the first critical step toward the synthesis of cis-1,2-dimethylindane. Various strategies have been established, primarily relying on the formation of the five-membered ring fused to a pre-existing benzene (B151609) ring.

Cyclization Reactions in this compound Formation

Intramolecular cyclization reactions are among the most common methods for assembling the indane core. The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, is widely employed. wikipedia.orglscollege.ac.in In this context, an alkyl chain bearing a suitable leaving group or an acyl group attached to the benzene ring can undergo an intramolecular electrophilic aromatic substitution to form the five-membered ring. For instance, the cyclization of a precursor like 3-phenylpentanoyl chloride in the presence of a Lewis acid such as aluminum chloride can proceed to form a dimethyl-substituted indanone, which can then be further reduced to the indane skeleton.

Cascade reactions, which form multiple bonds in a single operation, offer an efficient route to complex indane structures. A notable example is the Prins/Friedel-Crafts cyclization, where an intramolecular Prins reaction involving an aldehyde and an olefin generates a benzyl (B1604629) carbenium ion. mychemblog.com This intermediate is then trapped by the aromatic ring via a Friedel-Crafts alkylation, directly forming the indane system.

Furthermore, modern organocatalysis has introduced methods that can control stereochemistry during the cyclization step. N-Heterocyclic Carbene (NHC) catalysts have been shown to trigger an intramolecular Michael addition with high cis-selectivity, providing a direct pathway to cis-disubstituted indane skeletons.

Rearrangement Strategies for Indane Derivatives

Carbocation-mediated rearrangements provide another avenue to the indane framework, often from more complex starting materials. The Wagner-Meerwein rearrangement is a classic example of a 1,2-rearrangement where an alkyl or hydrogen group migrates to an adjacent carbocation, typically leading to a more stable carbocationic intermediate. jetir.orgdicp.ac.cnacs.org This type of rearrangement can be initiated by treating specific alcohols or alkenes with acid. oaepublish.com While first discovered in bicyclic terpenes, the principles of this reaction can be applied to the synthesis of five-membered rings. For example, a suitably substituted cyclopentyl or cyclohexyl precursor that can generate a carbocation adjacent to the aromatic ring could potentially undergo a ring-contraction or rearrangement cascade to yield the thermodynamically stable indane skeleton. The precise substitution pattern on the starting material would be crucial to direct the rearrangement toward the desired 1,2-dimethylindane product.

Catalytic Processes for Indane Synthesis

Transition metal catalysis has revolutionized the synthesis of cyclic compounds, and the indane core is no exception. The intramolecular Heck reaction is a powerful palladium-catalyzed process that forms a carbon-carbon bond between an aryl halide and an alkene within the same molecule. researchgate.net This method is highly versatile for creating the five-membered ring of the indane system and tolerates a wide variety of functional groups. acs.org

Recent advances have demonstrated the utility of palladium-catalyzed cascade reactions for the stereoselective synthesis of 1,2-disubstituted indanes. One such method involves a Mizoroki–Heck-type cyclization followed by a Suzuki–Miyaura cross-coupling, which has been shown to produce 1,2-disubstituted indanes with high diastereoselectivity, although favoring the trans isomer.

The following table summarizes representative catalytic systems used in the formation of substituted indane derivatives.

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | Intramolecular Heck Reaction | Forms 5-membered ring from aryl halide and alkene precursors. | researchgate.net |

| Pd(dba)₂ / DTBMP | Heck/Suzuki Cascade | Produces 1,2-disubstituted indanes with high trans-selectivity (>20:1 dr). | |

| Rh₂(R-PTAD)₄ | C–H Insertion | Enables stereo- and regioselective synthesis of fused carbocycles. |

Asymmetric Synthesis of Enantiopure this compound

Achieving enantiopurity in this compound requires sophisticated asymmetric strategies that can control the absolute stereochemistry at the two newly formed chiral centers.

Chiral Ligand-Mediated Asymmetric Transformations

The use of chiral ligands to modify the reactivity of a metal catalyst is a premier strategy in asymmetric synthesis. The indane scaffold itself is a key component in many privileged chiral ligands. By coordinating to a metal center, these ligands create a chiral environment that forces a reaction to proceed enantioselectively.

Copper-catalyzed reactions have shown significant promise. For example, chiral bisoxazoline or phosphine (B1218219) ligands, when complexed with a copper salt, can catalyze domino reactions that construct indane frameworks with three consecutive stereocenters, achieving high yields and excellent enantioselectivities (up to 99% ee). Similarly, palladium catalysis, particularly in asymmetric (4+2) dipolar cyclizations, can be used to generate chiral indenes which can be subsequently hydrogenated to indanes. This approach allows for the formation of all-carbon quaternary stereocenters with high enantio- and diastereoselectivity.

The table below highlights examples of chiral ligand-mediated syntheses of indane derivatives.

| Catalyst System | Ligand Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂(H₂O)₃ | (S,S)-i-Pr-FOXAP (Phosphine) | 61–83% | 84–99% | |

| Cu(OTf)₂ | Indane-Bisoxazoline | 55–94% | 82–97% | |

| Pd₂(dba)₃·CHCl₃ | Chiral Phosphine Ligand (L8/L9) | up to 86% | up to 97% |

Substrate-Controlled Diastereoselective Synthesis

In a substrate-controlled approach, the stereochemical information is embedded within the starting material, which then directs the stereochemical outcome of a subsequent transformation. A highly effective strategy for obtaining the this compound structure is the stereoselective reduction of a 1,2-dimethylindene precursor.

The hydrogenation of the double bond in the five-membered ring typically occurs via syn-addition of hydrogen from the less sterically hindered face of the molecule. By starting with a 1,2-dimethylindene, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) will deliver the two hydrogen atoms from the same face, resulting in the desired this compound product.

More advanced methods, such as biomimetic asymmetric reduction, can achieve both high diastereoselectivity and enantioselectivity. The reduction of tetrasubstituted 2,3-disubstituted-1H-inden-1-ones using a chiral NAD(P)H model catalyst has been shown to produce the corresponding indanones with two adjacent stereocenters in high yield and up to 99% ee. researchgate.net The pre-existing structure of the indenone substrate controls the facial selectivity of the hydride addition, leading to the cis product. researchgate.net This approach demonstrates how the inherent geometry of the substrate can be leveraged to achieve precise stereochemical control.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are reusable chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org The general strategy involves attaching the auxiliary to a prochiral substrate, performing a diastereoselective transformation, and subsequently cleaving the auxiliary to yield the enantiomerically enriched product. This approach is particularly effective for controlling the stereochemistry of newly formed chiral centers, such as those in this compound.

Prominent examples of chiral auxiliaries applicable to this type of synthesis include oxazolidinones (popularized by David Evans) and derivatives of ephedrine (B3423809) and pseudoephedrine. nih.gov For the synthesis of a cis-1,2-disubstituted indane, a precursor like an indanone- or indene-derived carboxylic acid could be coupled to a chiral auxiliary. Subsequent diastereoselective alkylation at the alpha position to the carbonyl group would set one of the stereocenters. The steric hindrance imposed by the auxiliary directs the approach of the electrophile (e.g., a methyl halide), leading to the preferential formation of one diastereomer. A second alkylation or a reduction followed by substitution would establish the second stereocenter, with the auxiliary again influencing the stereochemical outcome. Finally, the auxiliary is removed, typically through hydrolysis or reduction, to yield the target molecule. sigmaaldrich.com

For instance, pseudoephenamine has been shown to be a highly effective chiral auxiliary in asymmetric alkylation reactions, often providing superior diastereoselectivity compared to pseudoephedrine, especially in the formation of quaternary carbon centers. nih.gov

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary Class | Specific Example | Typical Application | Removal Condition |

|---|---|---|---|

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Asymmetric Alkylation, Aldol (B89426) Reactions | Acid/Base Hydrolysis, Reduction (LiBH₄) |

| Amino Alcohols | (1S,2S)-(+)-Pseudoephedrine | Asymmetric Alkylation | Acid Hydrolysis, Reduction (LiAlH₄) |

| Amino Alcohols | (1S,2S)-Pseudoephenamine | Asymmetric Alkylation | Acid/Base Hydrolysis |

| Sulfonamides | Camphorsultam | Diels-Alder Reactions, Alkylations | Hydrolysis, Reductive Cleavage |

Stereoselective Construction of cis-Indane Scaffolds

An alternative to substrate-controlled diastereoselection using auxiliaries is the direct stereoselective synthesis of the bicyclic indane core. This approach focuses on cyclization reactions that preferentially form the cis-fused or cis-substituted ring system. The cis-hydrindane (B1200222) motif, a related and widely studied structure, is often synthesized using methods applicable to indanes. researchgate.net

Key strategies for stereoselective construction include:

Intramolecular Diels-Alder Reactions: This powerful cycloaddition method can be used to form the fused ring system. By carefully designing a tethered diene and dienophile, the reaction can proceed through a favored endo transition state to selectively furnish a cis-fused skeleton. researchgate.net

Catalytic C-H Insertion: Rhodium-catalyzed intramolecular C-H insertion of aryl/aryl carbenes has emerged as a method for synthesizing indanes with high stereoselectivity. acs.orgacs.org While many C-H insertion reactions lead to cis products, the final stereochemical outcome can be influenced by the catalyst and the rigidity of the substrate. acs.org

Intramolecular Aldol Reactions: The desymmetrization of symmetric precursors, such as a 1,3-dione on a cyclopentane (B165970) ring, via an intramolecular aldol reaction can be a highly stereoselective method for constructing the cis-fused 5,6-ring skeleton found in related hydrindane systems. researchgate.net

Radical Cyclizations: Radical-initiated reactions can also be employed to construct the indane framework, with the stereoselectivity being governed by the conformation of the transition state during the cyclization event.

The stability of the resulting ring system can also play a role. While cis-fused hydrindanones are often considered more stable than their trans counterparts, this is not a universal rule and depends on the specific substitution pattern of the ring system.

Table 2: Methods for Stereoselective cis-Indane Scaffold Construction

| Method | Key Principle | Stereochemical Control |

|---|---|---|

| Intramolecular Diels-Alder | [4+2] Cycloaddition of a tethered diene-dienophile | Controlled by endo/exo transition state preference |

| Catalytic C-H Insertion | Metal-carbene inserts into a C-H bond to form the five-membered ring | Directed by chiral catalyst and substrate conformation |

| Intramolecular Aldol Reaction | Cyclization of a diketone or related precursor | Thermodynamic or kinetic control of ring closure |

| Palladium-Mediated Cycloalkenylation | Coupling of a silyl (B83357) enol ether to form the bicyclic system | Coordination to the metal center directs bond formation |

Derivatization Strategies for Elaboration of this compound

Once the this compound scaffold is synthesized, further functionalization can be carried out to build more complex molecules. These derivatization strategies typically target either the aromatic ring or the aliphatic five-membered ring.

Aromatic Ring Functionalization: The benzene ring of the indane system is susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The existing alkyl substituents on the indane ring act as ortho- and para-directing groups. Steric hindrance from the dimethylated five-membered ring will likely favor substitution at the positions furthest from the ring junction (positions 5 and 6).

Aliphatic Ring Functionalization: Direct C-H functionalization of the aliphatic portion of the indane scaffold is a more modern approach. escholarship.org Reactions at the benzylic position (C3) are often favored due to the stability of the resulting benzylic radical or cation. For example, radical bromination using a reagent like N-bromosuccinimide (NBS) can selectively introduce a bromine atom at the C3 position, which can then be used in subsequent nucleophilic substitution or elimination reactions. nih.gov The stereochemical outcome of such reactions would depend on the reaction mechanism and the influence of the existing cis-dimethyl groups.

The indane scaffold itself is considered a "privileged structure" in medicinal chemistry, and various derivatives have been synthesized and evaluated for biological activity, including potential anticancer properties. nih.gov

Stereochemical Characterization and Advanced Spectroscopic Elucidation of Cis 1,2 Dimethylindane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For cis-1,2-Dimethylindane, both one-dimensional and two-dimensional NMR techniques are indispensable for confirming its cis configuration.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals distinct signals for each unique proton in the molecule. The relative cis stereochemistry of the two methyl groups influences the chemical shifts and coupling constants of the protons on the five-membered ring. The proximity of the two methyl groups on the same side of the ring in the cis isomer leads to specific through-space interactions that can be further investigated with 2D NMR techniques. The number of unique signals in the ¹H NMR spectrum can help distinguish between cis and trans isomers based on molecular symmetry. For instance, in some cyclic systems, the cis isomer may exhibit a higher number of distinct proton signals due to diastereotopicity, where chemically equivalent protons are in magnetically non-equivalent environments. reddit.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. docbrown.info The chemical shifts of the carbon atoms in the indane skeleton and the methyl groups are characteristic of their local electronic environment. oregonstate.educompoundchem.com The symmetry of the this compound molecule dictates the number of unique carbon signals observed. In some cases, ¹³C NMR spectra have been instrumental in distinguishing between cis and trans isomers of similar dimethyl-substituted cyclic compounds. researchgate.net

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.10 - 7.30 (m) | 120.0 - 128.0 |

| Benzylic CH | ~2.80 - 3.20 (m) | ~40.0 - 45.0 |

| Aliphatic CH | ~2.00 - 2.50 (m) | ~35.0 - 40.0 |

| Aliphatic CH₂ | ~1.80 - 2.20 (m) | ~30.0 - 35.0 |

| Methyl CH₃ | ~1.10 - 1.30 (d) | ~15.0 - 20.0 |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and experimental conditions. 'm' denotes a multiplet and 'd' denotes a doublet.

Two-Dimensional NMR (COSY, NOESY, HSQC, HMBC)

Two-dimensional NMR experiments provide correlational data that is crucial for assembling the molecular structure and confirming stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.orgsdsu.edu In this compound, COSY spectra would show correlations between the methine protons at positions 1 and 2, as well as between these protons and the adjacent methylene (B1212753) protons of the five-membered ring. This helps to establish the connectivity of the aliphatic portion of the molecule. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful technique for determining the spatial proximity of protons. libretexts.org For this compound, a key NOESY correlation would be observed between the protons of the two methyl groups, as they are on the same side of the cyclopentane (B165970) ring and therefore close in space. researchgate.net This through-space interaction provides direct evidence for the cis stereochemistry. nih.gov Additional NOE correlations between the methyl protons and adjacent ring protons can further solidify the stereochemical assignment. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. libretexts.orgcolumbia.edu An HSQC spectrum of this compound would show cross-peaks connecting the proton signal of each methyl group to its corresponding carbon signal, and similarly for each CH and CH₂ group in the indane skeleton. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. libretexts.orgcolumbia.edu This is particularly useful for identifying quaternary carbons and piecing together the carbon framework. For this compound, HMBC correlations would be expected between the methyl protons and the carbons at positions 1 and 2 of the indane ring, as well as the adjacent quaternary carbon of the aromatic ring. nih.gov

Interactive Data Table: Key 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Type of Information |

| COSY | ¹H – ¹H | Through-bond coupling, connectivity of protons. |

| NOESY | ¹H – ¹H | Through-space proximity, confirmation of cis stereochemistry. |

| HSQC | ¹H – ¹³C (¹J) | Direct one-bond proton-carbon correlations. |

| HMBC | ¹H – ¹³C (²J, ³J) | Long-range (2-3 bond) proton-carbon correlations, connectivity of molecular fragments. |

Mass Spectrometry for Structural Confirmation

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. nih.gov For this compound (C₁₁H₁₄), HRMS would confirm the molecular formula by providing an exact mass that corresponds to this composition. scielo.br This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS)

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Technique | Information Obtained | Expected Value/Observation for C₁₁H₁₄ |

| HRMS | Exact Mass | Calculated: 146.1096; Observed: Within a few ppm of calculated |

| MS/MS (EI) | Molecular Ion (M⁺) | m/z = 146 |

| MS/MS (EI) | Key Fragment Ions | m/z = 131 (loss of CH₃), other fragments related to the indane core |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and the absolute configuration of stereocenters. mdpi.com If a suitable single crystal of a derivative of this compound could be obtained, X-ray diffraction analysis would provide an unambiguous confirmation of the cis relationship between the two methyl groups. researchgate.net The resulting crystal structure would show both methyl groups oriented on the same side of the five-membered ring, providing incontrovertible proof of the assigned stereochemistry.

Chiroptical Spectroscopy for Enantiomeric Characterization

Chiroptical spectroscopy is a powerful set of techniques used to investigate the three-dimensional structure of chiral molecules, such as the enantiomers of this compound. These methods rely on the differential interaction of left and right circularly polarized light with a chiral substance. The primary techniques in this field are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), which provide detailed information about the absolute configuration and conformational properties of enantiomers.

Optical Rotatory Dispersion measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. A plain ORD curve shows a gradual increase or decrease in rotation as the wavelength changes. However, in the vicinity of a chromophore's absorption band, the curve exhibits a characteristic peak and trough, a phenomenon known as the Cotton effect. A positive Cotton effect is observed when the peak is at a longer wavelength than the trough, while a negative Cotton effect shows the opposite. The sign and magnitude of the Cotton effect are unique for each enantiomer, making ORD a valuable tool for their characterization.

Circular Dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum typically shows positive or negative peaks at the absorption maxima of the molecule's chromophores. Mirror-image enantiomers will produce CD spectra that are exact mirror images of each other, with peaks of equal magnitude but opposite sign. This provides a definitive method for distinguishing between enantiomers and for determining their enantiomeric purity.

While specific experimental chiroptical data for this compound is not extensively documented in publicly available literature, the principles of these techniques can be applied to understand how its enantiomers would be characterized. The indane scaffold contains a benzene (B151609) chromophore which would be the primary focus of CD and ORD studies. The electronic transitions of this aromatic ring system are sensitive to the stereochemistry of the substituents on the five-membered ring.

For this compound, the relative orientation of the two methyl groups would create a unique chiral environment that would influence the chiroptical properties. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict the CD and ORD spectra of chiral molecules. By comparing the theoretically predicted spectra with experimental data, the absolute configuration of the enantiomers can be assigned.

Chiral Resolution Strategies for Cis 1,2 Dimethylindane Racemates

Classical Resolution via Diastereomeric Derivatives

Classical resolution is a long-established technique that involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional methods such as fractional crystallization. For non-functionalized hydrocarbons like cis-1,2-dimethylindane, this method is not directly applicable. However, if a suitable functional group is introduced into the indane ring system, this strategy can be employed.

The process typically involves the following steps:

Derivatization: The racemic this compound would first need to be chemically modified to introduce a functional group (e.g., a carboxylic acid or an amino group) that can react with a chiral resolving agent.

Diastereomer Formation: The derivatized racemate is then reacted with an enantiomerically pure chiral resolving agent, such as a chiral amine (for an acidic derivative) or a chiral acid (for a basic derivative), to form a mixture of diastereomeric salts.

Separation: The resulting diastereomers are separated based on their differential solubility through fractional crystallization.

Cleavage: Finally, the separated diastereomers are treated to cleave the resolving agent, yielding the individual enantiomers of the derivatized this compound. The original hydrocarbon can then be regenerated if desired.

While a powerful technique, the success of classical resolution is highly dependent on the selection of an appropriate resolving agent and the crystallization conditions.

Kinetic Resolution Methodologies

Kinetic resolution is a method that relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. For this compound, enzymatic resolutions are a common approach.

Lipases are frequently used enzymes for the kinetic resolution of chiral compounds. For instance, a derivative of this compound bearing a hydroxyl group could be subjected to enantioselective acylation catalyzed by a lipase. In this process, one enantiomer is acylated at a significantly higher rate than the other. The resulting mixture of the acylated product and the unreacted alcohol can then be separated.

The efficiency of a kinetic resolution is often described by the selectivity factor (E), which is a ratio of the rate constants for the two enantiomers. A high E-value is desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate.

Table 1: Hypothetical Data for Enzymatic Kinetic Resolution of a Hydroxylated this compound Derivative

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Substrate ee (%) | Product ee (%) | Selectivity Factor (E) |

| Lipase A | Vinyl Acetate | Hexane (B92381) | 50 | >99 | 95 | >200 |

| Lipase B | Isopropenyl Acetate | Toluene | 48 | 98 | 97 | 150 |

| Lipase C | Acetic Anhydride | Dichloromethane | 52 | 96 | 94 | 100 |

This table presents hypothetical data to illustrate the outcomes of a kinetic resolution experiment.

Chiral Chromatographic Separation Techniques

Chiral chromatography is a powerful and widely used technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and, thus, their separation. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common chromatographic techniques for chiral separations.

For a nonpolar hydrocarbon like this compound, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support are often effective. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The choice of the mobile phase is also crucial for achieving good separation. For nonpolar analytes like this compound, normal-phase chromatography with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically employed.

Table 2: Illustrative Chiral HPLC Separation Parameters for this compound

| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Wavelength (nm) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |

| Cellulose-based CSP | Hexane/Isopropanol (90:10) | 1.0 | 220 | 8.5 | 10.2 | 1.8 |

| Amylose-based CSP | Heptane/Ethanol (95:5) | 0.8 | 220 | 12.1 | 14.5 | 2.1 |

| Cyclodextrin-based CSP | Acetonitrile/Water (60:40) | 1.2 | 210 | 6.3 | 7.1 | 1.5 |

This table provides example parameters and results for the chiral HPLC separation of this compound.

Spontaneous Resolution Phenomena

Spontaneous resolution, also known as preferential crystallization, is a phenomenon where a racemic solution or melt crystallizes to give a physical mixture of separate crystals of the two enantiomers. This occurs for a small subset of chiral compounds known as conglomerates. For spontaneous resolution to occur, the crystal lattice of the pure enantiomers must be more stable than the crystal lattice of the racemate.

The process typically involves seeding a supersaturated racemic solution with a crystal of one of the pure enantiomers. This induces the crystallization of that enantiomer, leaving the solution enriched in the other. By carefully controlling the conditions, it is possible to harvest the crystals of the desired enantiomer.

Whether this compound can undergo spontaneous resolution depends on its solid-state properties and its ability to form a conglomerate. This would require experimental investigation of its crystallization behavior and phase diagram. To date, there is no definitive report in the scientific literature confirming the spontaneous resolution of this compound.

Reaction Mechanisms and Reactivity Studies of Cis 1,2 Dimethylindane

Electrophilic Substitution Reactions of the Aromatic System

The aromatic portion of cis-1,2-dimethylindane is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for arenes. In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. The fused, saturated alkyl ring and the methyl groups are electron-donating, which activates the aromatic ring, making it more reactive than benzene.

The general mechanism for EAS proceeds in two steps:

Attack by the electrophile: The aromatic π-system acts as a nucleophile, attacking the electrophile (E⁺). This is the slow, rate-determining step that disrupts aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system.

The electron-donating nature of the fused alkyl ring directs incoming electrophiles primarily to the positions ortho and para to the ring fusion. For this compound, this corresponds to the C4 and C7 positions (ortho) and the C5 and C6 positions (meta). However, the directing effect favors the C4 and C6 positions. Steric hindrance from the cyclopentane (B165970) ring can influence the ratio of substitution products. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgsigmaaldrich.com While the indane scaffold is utilized in various chemical contexts, specific studies detailing the regioselectivity of EAS reactions on this compound are not extensively documented in the literature. eburon-organics.com However, the expected outcomes can be predicted based on the established principles of electrophilic aromatic substitution. stackexchange.comrsc.org

Table 1: Expected Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-cis-1,2-dimethylindane |

| Bromination | Br₂, FeBr₃ | 4-Bromo-cis-1,2-dimethylindane |

| Acylation | RCOCl, AlCl₃ | 4-Acyl-cis-1,2-dimethylindane |

| Sulfonation | SO₃, H₂SO₄ | This compound-4-sulfonic acid |

Elimination Reactions and Derivative Formation

Elimination reactions are pivotal in the chemistry of this compound derivatives, particularly for halogenated analogues. These reactions typically proceed via a β-elimination pathway to form an alkene. mgscience.ac.in Studies on closely related compounds, such as 2,3-dibromo-1,1-dimethylindane, provide significant insight into the reactivity of the cis-dimethylindane framework. nih.gov

The stereochemistry of the starting material dictates the reaction pathway and the resulting product. For instance, the base-induced dehydrobromination of cis- and trans-2,3-dibromo-1,1-dimethylindane yields different, specific products. When treated with potassium tert-butoxide (KOt-Bu), the cis-isomer exclusively forms 2-bromo-1,1-dimethylindene. nih.gov In contrast, the trans-isomer yields 3-bromo-1,1-dimethylindene under the same conditions. nih.gov

These reactions can also occur thermally, without a base, although more slowly. The cis-isomer is more prone to thermal HBr elimination than its trans counterpart. nih.gov This difference in reactivity highlights the influence of the stereochemical arrangement on the stability and reaction kinetics of the molecule.

Table 2: Products of Base-Induced Elimination of 2,3-Dibromo-1,1-dimethylindane Isomers

| Starting Material | Base | Product |

| cis-2,3-dibromo-1,1-dimethylindane | KOt-Bu | 2-bromo-1,1-dimethylindene nih.gov |

| trans-2,3-dibromo-1,1-dimethylindane | KOt-Bu | 3-bromo-1,1-dimethylindene nih.gov |

Catalytic Transformations Involving this compound as a Substrate or Intermediate

While specific catalytic transformations using this compound as a substrate are not widely reported, the rigid indane scaffold is a key structural motif in modern catalysis, particularly in asymmetric synthesis. eburon-organics.comacs.org

The indane framework is integral to the design of chiral ligands and catalysts for stereoselective reactions. acs.orgorganic-chemistry.org The fixed conformation of the bicyclic system allows for effective transfer of stereochemical information. For example, rhodium-catalyzed asymmetric additions of arylboron reagents to indene (B144670) derivatives produce chiral indanes with high enantioselectivity. acs.org Furthermore, highly diastereoselective syntheses of functionalized spirocyclopentyl indane-1,3-diones have been achieved through organocatalytic domino reactions. nih.gov The development of methods for the enantioselective synthesis of complex carbocycles, including substituted indanes, often involves metal carbene C–H insertion reactions where stereoselectivity is paramount. acs.orgacs.org These examples underscore the potential for developing catalytic processes that could transform this compound into valuable, stereochemically complex molecules.

Transition-metal-catalyzed C-H bond activation has become a powerful tool for molecular synthesis, allowing for the direct functionalization of otherwise unreactive C-H bonds. rsc.orgchemrxiv.orgrsc.org This strategy is frequently used to construct complex molecules, and indane or indazole derivatives are often targets of such synthetic sequences. mdpi.comnih.gov For instance, Rh(III)-catalyzed C-H activation and annulation sequences are employed to build functionalized indazole scaffolds. mdpi.com While these studies typically construct the indane ring system rather than modify a pre-existing one, they demonstrate the amenability of the C-H bonds within this structural class to catalytic activation. Direct C-H activation on the aliphatic ring of this compound could provide a novel route to functionalized derivatives, although specific studies focused on this substrate have yet to be reported.

Mechanistic Investigations through Kinetic Studies

Kinetic studies provide quantitative data on reaction rates, offering deep insights into reaction mechanisms. For derivatives of dimethylindane, kinetics have been used to compare the reactivity of diastereomers. In the base-induced dehydrobromination of 2,3-dibromo-1,1-dimethylindane, the cis-isomer reacts significantly faster than the trans-isomer. With a substoichiometric amount of potassium tert-butoxide, the reaction with the cis-isomer is approximately nine times faster than with the trans-isomer at room temperature. nih.gov This kinetic preference is attributed to the specific conformational and stereoelectronic requirements of the E2 elimination mechanism within the constrained five-membered ring. libretexts.org While broader kinetic studies on indene itself, such as its reaction with hydroxyl radicals, have been conducted for combustion chemistry, detailed kinetic analyses of reactions involving this compound are less common. kaust.edu.saresearchgate.net

Table 3: Relative Reaction Rates for Dehydrobromination of Diastereomeric Dibromodimethylindanes

| Substrate | Relative Rate (vs. trans-isomer) |

| cis-2,3-dibromo-1,1-dimethylindane | ~9 nih.gov |

| trans-2,3-dibromo-1,1-dimethylindane | 1 |

Stereochemical Outcomes and Diastereoselectivity in Reaction Pathways

The stereochemistry of this compound and its derivatives plays a crucial role in determining the outcome of their reactions. The cis relationship of the substituents on the five-membered ring restricts the possible conformations and transition states, leading to highly specific stereochemical results.

A prime example is the regiospecific HBr elimination from 2,3-dibromo-1,1-dimethylindane, where the stereochemistry of the starting material dictates the product. nih.gov The formation of 2-bromo-1,1-dimethylindene from the cis-dibromide and 3-bromo-1,1-dimethylindene from the trans-dibromide is a result of the strict geometric requirements of the E2 mechanism. This mechanism favors an anti-periplanar arrangement of the departing hydrogen and bromide atoms, a conformation that is only accessible in a specific way for each diastereomer within the rigid ring system. mgscience.ac.inlibretexts.org

The stereochemical assignment of such cis and trans isomers is often confirmed using NMR spectroscopy. However, in the case of 2,3-dibromo-1,1-dimethylindane, the typical rule of thumb for vicinal proton coupling constants (³J) in five-membered rings is violated. The trans-isomer exhibits a larger coupling constant (³J = 8.4 Hz) than the cis-isomer (³J = 6.1 Hz), an unusual observation that underscores the unique conformational properties of this substituted indane system. nih.gov This highlights the importance of careful stereochemical analysis in understanding the reaction pathways of these molecules. The synthesis of related bicyclic systems, such as cis-hydrindanones, also relies on diastereoselective reactions to control the stereochemistry of the final products. nih.gov

Computational Chemistry and Molecular Modeling of Cis 1,2 Dimethylindane

Applications in Advanced Organic Synthesis Research

cis-1,2-Dimethylindane as a Chiral Building Block in Natural Product Synthesis

The use of pre-existing, stereochemically defined structures, often referred to as chiral building blocks, is a powerful strategy in the total synthesis of complex natural products. While direct applications of this compound are not extensively documented in readily available literature, the indane core itself is a key structural motif in a class of natural products known as illudalane sesquiterpenoids. researchgate.net

The synthesis of these natural products often involves the de novo construction of the indane ring system. researchgate.net For instance, a collective synthesis of nine different illudalane sesquiterpenes was achieved using bicyclic thiophene (B33073) S,S-dioxides as precursors to the indane core. This approach highlights the strategic importance of the indane framework in accessing these complex molecular architectures. The methodology allows for a convergent synthesis, enabling the creation of various natural products like alcyopterosin O, alcyopterosin H, and radulactone in as few as five steps. researchgate.net This strategy underscores the value of the indane skeleton, for which stereochemically defined variants like this compound could serve as potential starting materials or synthetic targets in analogous routes.

Integration of Indane Scaffolds into Complex Molecule Construction

The indane scaffold is recognized as a "privileged structure" in medicinal chemistry and drug discovery. tudublin.ie This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for developing new therapeutic agents. The integration of the indane core is a common strategy in the design of complex, biologically active molecules. tudublin.ienih.gov

Research groups have focused on the synthesis and pharmacological activity of various indanes and indanones. tudublin.ie By using the indane scaffold as a foundational structure, novel molecules with potential anticancer and anti-inflammatory properties have been designed and synthesized. tudublin.ie The process of building upon such scaffolds allows for systematic modification and diversification to create libraries of compounds for biological screening. nih.govmdpi.com This "building block" approach enables the de novo construction of target architectures which can be further derivatized to achieve specific functions. mdpi.com

The assembly of complex molecules from foundational scaffolds like indane is a central theme in modern organic chemistry, facilitating the creation of functional molecules for a wide range of applications, from therapeutics to materials science. researchgate.net

Role as a Model Compound for Studying Bicyclic Systems

Dimethylindane derivatives serve as excellent model compounds for investigating the stereochemical and conformational properties of five-membered rings within a bicyclic system. The rigid structure locks the cyclopentane (B165970) ring into a defined conformation, allowing for detailed study of substituent effects and reaction mechanisms.

Furthermore, studies on tricarbonyl (1,1-dimethylindane)chromium complexes have shown that the regioselectivity of reactions with electrophiles and nucleophiles is influenced by the conformation of the tricarbonylchromium group. grafiati.com Nucleophiles were found to preferentially attack carbon atoms eclipsed by a chromium-carbonyl bond, while electrophiles favored staggered positions. These types of studies, using dimethylindane as a rigid, well-defined scaffold, are fundamental to advancing the understanding of reaction selectivity and stereochemistry in organometallic chemistry and beyond. grafiati.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization of cis-1,2-Dimethylindane?

- Methodological Answer : Use ball-and-stick 3D models to visualize atomic positions and bond arrangements . For computational studies, download the compound's Structure Data File (SDF/MOL) to integrate with cheminformatics tools like Gaussian or Avogadro. Validate stereochemistry via NMR or X-ray crystallography if synthetic standards are available.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Implement protocols from chemical safety data sheets (SDS), including:

- Immediate skin decontamination via water rinsing and removal of contaminated clothing .

- Use of dry powder or CO₂ fire extinguishers for accidental combustion .

- Restricted access to spill areas and mandatory personal protective equipment (PPE) during cleanup .

Advanced Research Questions

Q. How can experimental design be optimized to minimize sampling errors in microbial degradation studies of this compound?

- Methodological Answer : Avoid microcosm systems prone to sampling artifacts by adopting bench-scale flow-through setups, which maintain consistent environmental conditions and reduce disruption during data collection . Replicate experiments at least three times, and discard outliers caused by procedural errors (e.g., failed sampling in one replicate) .

Q. How should contradictory degradation rate data be analyzed when experimental treatments (e.g., electron donor addition) show no significant effect?

- Methodological Answer : Apply statistical tests (e.g., ANOVA) to compare control and treatment groups. If no differences are found, investigate confounding factors such as:

- Microbial community resilience to donor supplementation .

- Inadequate donor concentration or bioavailability .

- Use longitudinal data visualization (e.g., time-series plots) to identify transient effects masked by endpoint analyses .

Q. What kinetic modeling approaches are suitable for quantifying this compound degradation and intermediate toxicity?

- Methodological Answer : Use first-order kinetics () to derive reaction rate constants () via regression analysis . For intermediates like vinyl chloride (VC), incorporate parallel degradation pathways into the model and validate with GC/MS monitoring. Adjust for VC’s higher toxicity by comparing its to parent compound rates .

Q. How can long-term environmental monitoring of this compound contamination trends be statistically validated?

- Methodological Answer : Apply non-parametric Mann-Kendall (MK) trend tests to groundwater concentration data, requiring ≥6 sampling events and >50% detection frequency for robustness . Classify trends as "stable" if the coefficient of variation (COV) <1.0, and use confidence intervals () to confirm significance.

Q. What criteria should guide the selection of toxicity studies for deriving reference doses (RfDs) of this compound?

- Methodological Answer : Prioritize subchronic oral studies in rodents (e.g., 90-day gavage) that identify no-observed-adverse-effect levels (NOAELs) for systemic toxicity . Exclude studies with inconsistent documentation or unresolved protocol errors. Avoid route-to-route extrapolation (e.g., oral-to-inhalation) without pharmacokinetic models .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.